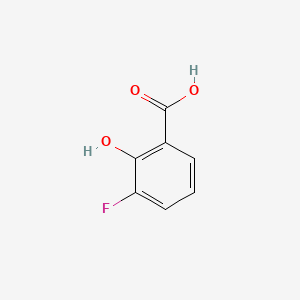

3-Fluoro-2-hydroxybenzoic acid

説明

3-Fluoro-2-hydroxybenzoic acid is a compound that can be associated with the metabolism of various substances and has potential applications in analytical chemistry. While the provided papers do not directly discuss 3-fluoro-2-hydroxybenzoic acid, they do provide insights into related compounds that can help infer some of its characteristics. For instance, the metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus suggests that similar compounds can undergo metabolic transformations involving dehydroxylation and reductive dehalogenation . Additionally, the study of vibrational spectra and molecular structure analysis of related fluorobenzoic acids can provide a basis for understanding the physical and chemical properties of 3-fluoro-2-hydroxybenzoic acid .

Synthesis Analysis

The synthesis of 3-fluoro-2-hydroxybenzoic acid is not directly covered in the provided papers. However, the synthesis of related compounds, such as the formation of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate through topotactic transformations, suggests that similar synthetic pathways could be explored for 3-fluoro-2-hydroxybenzoic acid . The use of specific reagents and conditions that promote fluorination and hydroxylation could be key in its synthesis.

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-hydroxybenzoic acid can be inferred from studies on similar compounds. For example, the crystal structure analysis of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate provides insights into how the presence of fluorine atoms can affect the overall molecular conformation . Additionally, density functional theory (DFT) methods used to study the vibrational spectra and molecular geometries of related fluorobenzoic acids can be applied to determine the optimized geometry and electronic structure of 3-fluoro-2-hydroxybenzoic acid .

Chemical Reactions Analysis

The chemical reactivity of 3-fluoro-2-hydroxybenzoic acid can be partially understood by examining the reactivity of structurally related compounds. The reductive dehalogenation of 3-fluorobenzoate by S. aciditrophicus indicates that the fluorine atom in such compounds can be reactive under specific conditions . Furthermore, the study of the hydrolysis of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate suggests that 3-fluoro-2-hydroxybenzoic acid may also be susceptible to hydrolytic reactions in the presence of moisture .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-2-hydroxybenzoic acid can be extrapolated from the properties of related compounds. The vibrational spectra analysis of 2-chloro-6-fluorobenzoic acid provides information on the fundamental modes that could be present in 3-fluoro-2-hydroxybenzoic acid . The solvatochromic properties of 3-hydroxybenzo[g]chromones suggest that the hydroxy group in 3-fluoro-2-hydroxybenzoic acid could confer sensitivity to the polarity of the local environment, which may be relevant for its solubility and reactivity .

科学的研究の応用

Enzymatic Studies and Microbial Metabolism

- 3-Fluoro-2-hydroxybenzoic acid and its analogs have been studied in the context of enzymatic reactions and microbial metabolism. For instance, 3-Hydroxybenzoate 4-hydroxylase, an enzyme from Pseudomonas testosteroni, has been shown to catalyze the transformation of 3-hydroxybenzoate to protocatechuate, with various substituted analogs, including fluorinated ones, acting as substrates and effectors for NADPH oxidation (Michalover, Ribbons & Hughes, 1973). Similarly, the anaerobic Syntrophus aciditrophicus has been researched for its ability to metabolize hydroxylated and fluorinated benzoates (Mouttaki, Nanny & McInerney, 2008).

Development of Fluorometric Assays

- A novel fluorometric method using fluorescein as a probe has been developed to evaluate the hydroxyl radical prevention capacity. The hydroxyl radical formation was indirectly confirmed by the hydroxylation of p-hydroxybenzoic acid. This methodology is significant in assessing the antioxidant potential of various compounds (Ou et al., 2002).

Environmental Studies and Degradation Pathways

- The transformation of fluorophenols and 3-fluorobenzoate in phenol-degrading methanogenic cultures has been analyzed to understand their environmental degradation pathways. This research provides insights into the microbial processes involved in breaking down these compounds in natural environments (Londry & Fedorak, 1993).

Corrosion Inhibition Studies

- 3-Hydroxybenzoic acid, closely related to 3-Fluoro-2-hydroxybenzoic acid, has been studied for its potential use as a corrosion inhibitor in AISI 316L stainless steel, providing insights into environmentally friendly corrosion prevention methods (Narváez, Cano & Bastidas, 2005).

Plant Biology and Disease Resistance

- Research has been conducted on the activity of salicylates, including fluorinated derivatives like 3-fluorosalicylate, in inducing systemic acquired resistance in plants. This research is pivotal for the development of new plant protection agents (Silverman et al., 2005).

Photodegradation Studies

- Studies on the photodegradation of esters of p-hydroxybenzoic acid, closely related to 3-Fluoro-2-hydroxybenzoic acid, offer insights into the breakdown of these compounds under environmental conditions, which is crucial for understanding their environmental impact and potential risks (Gmurek et al., 2015).

Biodegradation and Environmental Impact

- The biodegradation of 3-fluorobenzoate by microorganisms such as Sphingomonas sp. has been explored, providing valuable insights into the environmental fate of fluorinated compounds and their potential ecological impacts (Boersma et al., 2004).

Safety and Hazards

3-Fluoro-2-hydroxybenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

作用機序

Target of Action

It’s worth noting that hydroxybenzoic acids, a group to which this compound belongs, are known to have a wide range of biological targets due to their antioxidant capabilities .

Mode of Action

It’s known that hydroxybenzoic acids can interact with their targets through hydrogen bonding and other non-covalent interactions . The presence of the fluorine atom may influence these interactions due to its high electronegativity.

Biochemical Pathways

Hydroxybenzoic acids are known to be involved in various biochemical pathways due to their antioxidant properties .

Pharmacokinetics

It’s soluble in methanol , which suggests it may have good bioavailability.

Result of Action

Hydroxybenzoic acids are known to have antioxidant properties, which can protect cells from oxidative damage .

Action Environment

It’s known that the compound should be stored in a dry environment at room temperature .

特性

IUPAC Name |

3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHCXVJXSLGRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296394 | |

| Record name | 3-Fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

341-27-5 | |

| Record name | 341-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

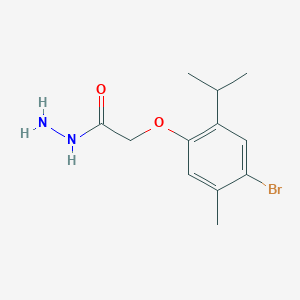

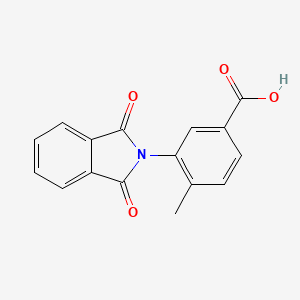

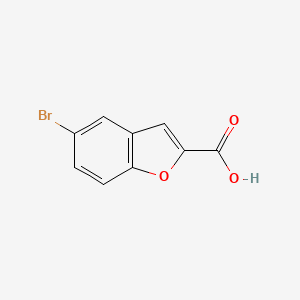

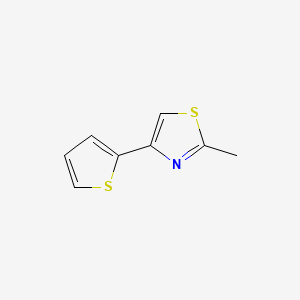

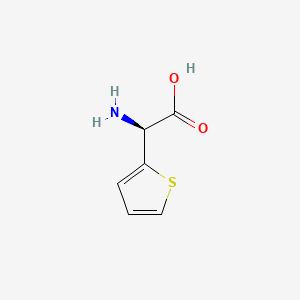

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)